4-Phenoxy-2,2'-dichloroacetophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Phenoxy-2,2’-dichloroacetophenone is a chemical compound with the molecular formula C14H10Cl2O2 and a molecular weight of 281.13 g/mol . It is also known by other names such as (4-(2’,2’-dichloroacetyl))diphenyl ether . This compound is characterized by the presence of a phenoxy group and two chlorine atoms attached to the acetophenone structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenoxy-2,2’-dichloroacetophenone typically involves the acylation of phenoxybenzene with 2,2-dichloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) . The reaction is carried out under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of 4-Phenoxy-2,2’-dichloroacetophenone follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent product quality . The final product is purified through distillation and crystallization techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Phenoxy-2,2’-dichloroacetophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxyacetophenones.
Wissenschaftliche Forschungsanwendungen
4-Phenoxy-2,2’-dichloroacetophenone has diverse applications in scientific research:
Chemistry: Used as a photoinitiator in the development of UV-cured films.
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Phenoxy-2,2’-dichloroacetophenone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting metabolic pathways. Its photoinitiator properties enable it to initiate polymerization reactions under UV light, leading to the formation of cross-linked polymer networks .
Vergleich Mit ähnlichen Verbindungen
2,4-Dichloroacetophenone: Shares the dichloroacetophenone structure but lacks the phenoxy group.
4-Phenoxyacetophenone: Contains the phenoxy group but lacks the dichloro substitution.
2,2-Dichloroacetophenone: Similar structure but without the phenoxy group.
Uniqueness: 4-Phenoxy-2,2’-dichloroacetophenone is unique due to the presence of both phenoxy and dichloro groups, which confer distinct chemical and physical properties.
Eigenschaften
Molekularformel |
C14H10Cl2O2 |
---|---|
Molekulargewicht |
281.1 g/mol |
IUPAC-Name |
2-chloro-1-(2-chloro-4-phenoxyphenyl)ethanone |
InChI |
InChI=1S/C14H10Cl2O2/c15-9-14(17)12-7-6-11(8-13(12)16)18-10-4-2-1-3-5-10/h1-8H,9H2 |
InChI-Schlüssel |
KRCGMVVEVLBGMJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OC2=CC(=C(C=C2)C(=O)CCl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.